molecular formula C6H13NO2 B595548 2-(Aminomethyl)pentanoic acid CAS No. 104883-53-6

2-(Aminomethyl)pentanoic acid

Cat. No.: B595548
CAS No.: 104883-53-6
M. Wt: 131.175
InChI Key: SPVZHUGRMDRKAC-UHFFFAOYSA-N
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Description

2-(Aminomethyl)pentanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.175. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(aminomethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-2-3-5(4-7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVZHUGRMDRKAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereochemical and Conformational Analysis in Academic Research

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a key analytical technique for assessing the purity of 2-(Aminomethyl)pentanoic acid. A common method utilizes a C18 reverse-phase column with a gradient of 0.1% trifluoroacetic acid in a water/acetonitrile mobile phase. Thin-Layer Chromatography (TLC) on silica (B1680970) gel with a ninhydrin (B49086) stain can be used to monitor the progress of synthesis reactions.

Spectroscopic Analysis

As detailed in the physicochemical properties section, NMR and IR spectroscopy are crucial for the structural elucidation and confirmation of this compound. Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Applications in Chemical Synthesis

Role in Peptide Synthesis

2-(Aminomethyl)pentanoic acid and its derivatives are utilized in peptide synthesis. For instance, Fmoc-protected versions like Fmoc-(S)-2-(aminomethyl)-4-methylpentanoic acid serve as building blocks in solid-phase peptide synthesis (SPPS). chemimpex.com The Fmoc group acts as a protecting group for the amine, enabling controlled and selective peptide bond formation. chemimpex.com This enhances the efficiency and specificity of creating complex peptide sequences.

Use in Medicinal Chemistry

The structural framework of this compound is a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents. ontosight.ai For example, derivatives incorporating aminoimidazole moieties have been synthesized to act as inhibitors of enzymes like human arginase I. The specific stereochemistry and functional group placement are critical for biological activity, as seen in the differential inhibitory potencies of its analogs.

Precursor for Other Compounds

This compound can undergo various chemical transformations to produce other useful compounds. The amino group can be oxidized to a nitro group, or the carboxylic acid can be reduced to an alcohol. These reactions open pathways to a diverse range of derivatives.

Applications as a Building Block and Precursor in Advanced Chemical Synthesis

This compound and its derivatives are employed in the creation of chemical probes and molecular tools to study biological systems. ontosight.ai These probes can be designed to interact with specific enzymes or receptors, helping to elucidate their functions and mechanisms of action. For example, trifunctional building blocks containing a light-activated group, an alkyne tag, and a carboxylic acid handle can be synthesized. When attached to a ligand, these probes allow for UV-induced covalent modification of a biological target, with the alkyne tag enabling downstream applications. sigmaaldrich.com

Mechanistic Biochemical Investigations of 2 Aminomethyl Pentanoic Acid Derivatives Focus on Molecular/cellular Level

Exploration of Molecular Interactions in Biological Systems

The molecular interactions of 2-(aminomethyl)pentanoic acid derivatives are dictated by their unique structural features, including the aminomethyl group and the carboxylic acid moiety, which can engage in various non-covalent interactions within biological systems. ontosight.aicymitquimica.com The aminomethyl group, in particular, can interact with molecular targets like enzymes and receptors, thereby modulating their activity.

Derivatives of this compound can be designed to include other functional groups to enhance their interaction with specific biological targets. For instance, the incorporation of aminoimidazole moieties into the pentanoic acid scaffold has been shown to improve interactions with metalloenzymes such as human arginase I. This is attributed to the optimized interaction of the side chain with the enzyme's manganese cluster. Similarly, the presence of amino and carboxyl groups allows for hydrogen bonding and ionic interactions, which are critical for protein-ligand binding. ontosight.ai

Studies on ternary systems involving Cu(II), L-diiodotyrosine (L-I2Tyr), and aromatic diamines like 2-(aminomethyl)pyridine have demonstrated stabilization due to stacking interactions between the coordinated aromatic diamine and the aromatic side group of the amino acid. researchgate.net This highlights the importance of weak interactions in the formation and stability of molecular complexes. researchgate.net

Biochemical Pathway Perturbation Studies in Cellular Models

Research has shown that derivatives of this compound can influence various biochemical and signaling pathways within cellular models. For example, neuropeptides synthesized from related compounds have demonstrated the ability to affect neuronal signaling pathways, suggesting potential applications in neurodegenerative disease research.

In the context of cancer biology, certain derivatives have been shown to modulate pathways that are critical for cell survival and proliferation. Ferrocene-containing derivatives, for instance, have been investigated as histone deacetylase (HDAC) inhibitors. mdpi.com HDAC inhibitors can affect genes involved in both intrinsic and extrinsic apoptotic pathways, ultimately leading to cell death. mdpi.com They can also block the formation of cyclin/CDK complexes, inhibit angiogenesis, and induce autophagy. mdpi.com

Metabolomics analyses have been employed to understand the broader impact of chemical compounds on cellular metabolism. Such studies can reveal perturbations in various pathways, including amino acid metabolism, providing a comprehensive view of the compound's biological effects. tmiclinode.com

Enzyme Modulation Studies (e.g., as part of an enzyme inhibitor scaffold)

The scaffold of this compound and its derivatives is a valuable starting point for designing enzyme inhibitors. ontosight.aiontosight.ai These compounds can act as either substrates or inhibitors for various enzymes, thereby influencing metabolic pathways. ontosight.ai

One significant area of investigation is their use as inhibitors of nitric oxide synthases (NOS). A derivative, (S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acid, has been studied as an inactivator of neuronal NOS (nNOS). nih.gov The proposed mechanism involves oxidative demethylation, with the resulting thiol coordinating to the heme iron cofactor of the enzyme. nih.gov This represents a novel mechanism of inactivation that could be applied to the design of inhibitors for other heme-dependent enzymes. nih.gov Similarly, other amidine-containing derivatives have been shown to be time-, concentration-, and NADPH-dependent irreversible inactivators of inducible NOS (iNOS). acs.org

Derivatives have also been developed as inhibitors for other enzyme classes. For example, systematic modifications of a 4-amino-3-hydroxy-5-phenylpentanoic acid derivative led to a series of potent HIV protease inhibitors. acs.org Furthermore, derivatives incorporating boronic acid groups can act as arginase inhibitors by mimicking the transition state of the enzyme-catalyzed reaction. The inhibitory activity of these compounds is often evaluated by determining their IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values. nih.gov

Table 1: Enzyme Inhibition Data for this compound Derivatives
DerivativeTarget EnzymeInhibition ParameterValueReference
2-(S)-Amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P)Human Arginase IKi0.3 µM
(2R,3S,4S)-4-[[(benzyloxycarbonyl)-l-tert-leucyl]amino]-3-hydroxy-2-[(4-methoxybenzyl)amino]-5-phenylpentanoic acid (1S,2R)-1-amino-2-hydroxyindan amideHIV ProteaseIC50250 nM acs.org
(S)-2-amino-5-(2-(methylthio)acetimidamido)pentanoic acidNeuronal Nitric Oxide Synthase (nNOS)Time-dependent inactivation nih.gov
N-(3-(Aminomethyl)benzyl)acetamidine (1400W)Inducible Nitric Oxide Synthase (iNOS)Irreversible inactivator acs.org

Investigations into Cellular Processes (e.g., modulation of cell death pathways in cell lines)

Derivatives of this compound have been investigated for their ability to modulate fundamental cellular processes, most notably cell death pathways like apoptosis and ferroptosis. mdpi.comresearchgate.net

In cancer cell lines, certain derivatives have shown promise as antitumor agents. Platinum(II) complexes that include 2-(aminomethyl)cyclohexylamine have exhibited significant antitumor activity against leukemia P388 cells. Ferrocenyl derivatives of hydroxamic acid have been shown to induce cell cycle arrest and subsequent cell death in breast cancer cells (MCF7). mdpi.com The mechanism often involves the induction of the intrinsic apoptotic pathway, which is characteristic of HDAC inhibitors. mdpi.com Some ferrocene-containing compounds may also induce cell death by promoting the overproduction of reactive oxygen species (ROS). mdpi.com Dual inhibitors targeting both cyclin-dependent kinases (CDKs) and HDACs have also been developed, showing the ability to induce apoptosis and cell cycle arrest in various cancer cell lines. acs.org

More recently, 2-aminomethyl phenothiazine (B1677639) derivatives have been studied for their effects on ferroptosis, a form of iron-dependent programmed cell death. These compounds were found to have a protective effect in an erastin-induced ferroptosis model in BT-474 breast cancer cells, which may be linked to their ability to counteract ROS overproduction. researchgate.net

Table 2: Effects of this compound Derivatives on Cellular Processes
Derivative/Compound ClassCell LineObserved EffectUnderlying MechanismReference
Platinum(II) complexes with 2-(aminomethyl)cyclohexylamineLeukemia P388Antitumor activityNot specified
Ferrocenyl hydroxamic acid derivatives (HDAC inhibitors)Breast cancer (MCF7)Cell cycle arrest and cell deathInduction of intrinsic apoptotic pathway mdpi.com
Ferrocene derivatives4T1 cellsIncreased ROS levelsFerrocene-induced ROS overproduction mdpi.com
2-aminomethyl phenothiazine derivativesBreast cancer (BT-474)Protection against erastin-induced ferroptosisElimination of ROS overproduction researchgate.net
CDK/HDAC dual inhibitorsHematological and solid tumor cellsInduction of apoptosis and cell cycle arrestInhibition of CDK9 and HDAC1 acs.org

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Characterization for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 2-(Aminomethyl)pentanoic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural confirmation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

For ¹H NMR analysis in a D₂O solvent, the spectrum reveals characteristic signals corresponding to the different protons in the structure. The methylene (B1212753) protons adjacent to the terminal methyl group (C4) typically appear as a multiplet between δ 1.30–1.45 ppm. The methylene protons at the C3 position, which are neighbors to the chiral center, are observed as a multiplet in the range of δ 1.60–1.75 ppm. The protons of the aminomethyl group (-CH₂NH₂) produce a multiplet at approximately δ 2.85–2.95 ppm. The methine proton at the C2 chiral center is found further downfield as a multiplet around δ 3.40–3.50 ppm.

¹³C NMR spectroscopy complements the proton data by identifying the chemical environment of each carbon atom. In D₂O, the terminal methyl carbon (C5) resonates at approximately δ 14.1 ppm. The methylene carbons, C3 and C4, show signals around δ 22.3 and δ 28.7 ppm. The chiral center carbon (C2) and the aminomethyl carbon (C6) appear at δ 53.8 and δ 56.2 ppm, respectively. The carboxylic acid carbon (C1) is typically observed at a chemical shift of about δ 44.5 ppm in D₂O. Two-dimensional NMR techniques like HSQC and HMBC can be employed to resolve structural ambiguities and confirm the connectivity between the aminomethyl and pentanoic acid groups.

Table 1: NMR Spectroscopic Data for this compound in D₂O

Nucleus Chemical Shift (δ, ppm) Assignment
¹H 1.30–1.45 (m) C4 Methylene protons
¹H 1.60–1.75 (m) C3 Methylene protons
¹H 2.85–2.95 (m) Aminomethyl (-CH₂NH₂) protons
¹H 3.40–3.50 (m) C2 Methine proton
¹³C 14.1 C5 Terminal methyl carbon
¹³C 22.3, 28.7 C3, C4 Methylene carbons
¹³C 44.5 C1 Carboxylic acid carbon
¹³C 53.8 C2 Chiral center carbon
¹³C 56.2 C6 Aminomethyl carbon

Data sourced from reference .

High-Resolution Mass Spectrometry (HRMS) is crucial for accurately determining the elemental composition and molecular weight of this compound. This technique provides precise mass measurements, allowing for the confirmation of the molecular formula with a high degree of confidence, typically with an error of less than 2 ppm.

Using Electrospray Ionization (ESI) in positive mode, this compound is detected as its protonated molecule, [M+H]⁺. The calculated monoisotopic mass for C₆H₁₃NO₂ is 131.17 g/mol , and HRMS analysis would confirm this with high accuracy. Analysis of the fragmentation pattern can further corroborate the proposed structure, with characteristic losses such as water (H₂O) and carbon dioxide (CO₂) being observed.

Table 2: HRMS Data for this compound

Technique Ion Calculated m/z Observed m/z Fragmentation Pattern
ESI-MS (positive mode) [M+H]⁺ 132.1 ~132.1 Loss of H₂O (m/z 114.1), Loss of CO₂ (m/z 88.1)

Data sourced from reference .

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.

Key absorptions for this compound include a broad band in the region of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The N-H bending vibration of the primary amine group typically appears in the 1580–1650 cm⁻¹ range. The C=O stretching vibration of the carboxylic acid is observed between 1700–1750 cm⁻¹. Additionally, a C-O stretching band can be found in the 1200–1300 cm⁻¹ region.

Table 3: Key IR Absorptions for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~2500–3300 (broad) O-H stretch Carboxylic acid
~1700–1750 C=O stretch Carboxylic acid
~1580–1650 N-H bend Primary amine
~1200–1300 C-O stretch Carboxylic acid

Data sourced from reference .

Since this compound contains a chiral center at the C2 position, chiroptical spectroscopy methods like Circular Dichroism (CD) are valuable for analyzing its stereochemical properties. CD measures the differential absorption of left- and right-circularly polarized light, which is a property of chiral molecules. mq.edu.au

This technique is particularly useful for assessing the enantiomeric purity of a sample. The CD spectra of the two enantiomers of a chiral compound are mirror images, being equal in magnitude but opposite in sign. mq.edu.au By analyzing an aqueous solution of this compound (e.g., at a concentration of 0.1 mg/mL) in the 190–250 nm range, its optical activity can be detected and compared to a reference standard to confirm the absolute configuration or determine the enantiomeric excess.

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound from reaction mixtures and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound. biomedpharmajournal.org Given the compound's polarity, reversed-phase HPLC is a common approach, often utilizing a C18 column.

For purity validation, a gradient elution method is typically employed. A common mobile phase system consists of water and acetonitrile, both containing a modifier like 0.1% trifluoroacetic acid (TFA). The enantiomeric purity of this compound can be specifically assessed using chiral HPLC. This involves a chiral stationary phase, such as a Chiralpak IA-3 column, with a mobile phase like hexane/isopropanol (90:10) containing 0.1% TFA. The retention times of the enantiomers are compared against a racemic standard to determine the enantiomeric excess.

Table 4: HPLC Method Parameters for Purity Assessment

Parameter Description
Technique Reversed-Phase HPLC
Column C18
Mobile Phase Water/Acetonitrile gradient with 0.1% TFA
Detection UV
Application Purity validation

Data sourced from reference .

Table 5: Chiral HPLC Method Parameters for Enantiomeric Purity

Parameter Description
Technique Chiral HPLC
Column Chiralpak IA-3
Mobile Phase Hexane/Isopropanol (90:10) + 0.1% TFA
Detection UV
Application Enantiomeric purity assessment

Data sourced from reference .

Gas Chromatography (GC)

Gas Chromatography (GC) stands as a pivotal analytical technique for the characterization of this compound. Due to the compound's low volatility and polar nature, derivatization is a mandatory prerequisite for successful GC analysis. This process involves chemically modifying the analyte to increase its volatility and thermal stability, making it amenable to the GC process.

A common derivatization strategy involves the esterification of the carboxylic acid group followed by acylation of the amino group. For instance, the reaction with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst converts the carboxylic acid to its corresponding ester. Subsequently, the primary amine can be acylated using reagents like trifluoroacetic anhydride (B1165640) (TFAA). This two-step derivatization yields a volatile derivative that can be readily analyzed by GC.

The choice of the stationary phase in the GC column is critical for achieving optimal separation. Columns with a non-polar or medium-polarity stationary phase, such as those based on polysiloxanes (e.g., DB-5, HP-5), are frequently employed. These phases separate compounds based on their boiling points and, to a lesser extent, their interactions with the stationary phase.

Detection is typically accomplished using a Flame Ionization Detector (FID), which offers high sensitivity for organic compounds. The FID responds to the number of carbon atoms in the analyte, providing a signal that is proportional to the amount of substance being eluted from the column. For more specific and sensitive detection, a Mass Spectrometry (MS) detector can be coupled with the GC (GC-MS). This powerful combination not only separates the components of a mixture but also provides detailed structural information based on the mass-to-charge ratio of the fragmented ions, allowing for unambiguous identification of the this compound derivative.

ParameterDescription
Derivatization Esterification of the carboxylic acid group and acylation of the amino group (e.g., with trifluoroacetic anhydride).
Stationary Phase Non-polar or medium-polarity polysiloxane-based columns (e.g., DB-5, HP-5).
Detector Flame Ionization Detector (FID) for general purposes or Mass Spectrometry (MS) for specific identification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a versatile and rapid analytical method used for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of chemical reactions, identifying the presence of the compound in a mixture, and assessing its purity.

For the analysis of this polar amino acid, a polar stationary phase is typically used. The most common choice is silica (B1680970) gel (SiO2) coated on a solid support like glass, aluminum, or plastic. The separation mechanism in TLC is based on the differential partitioning of the analyte between the stationary phase and the mobile phase.

The selection of an appropriate mobile phase is crucial for achieving good separation. A mixture of a polar organic solvent and a less polar solvent is often employed. For instance, a common mobile phase system for amino acids on a silica gel plate is a mixture of n-butanol, acetic acid, and water. The ratio of these components can be adjusted to optimize the retention factor (Rf) of this compound, which is a measure of its migration distance relative to the solvent front.

Visualization of the spots on the TLC plate is necessary as this compound is colorless. A widely used visualization reagent is ninhydrin (B49086). When a TLC plate containing the separated amino acid is sprayed with a ninhydrin solution and gently heated, the ninhydrin reacts with the primary amine group of the compound to produce a characteristic purple or violet color, known as Ruhemann's purple. This allows for the easy identification of the spot corresponding to this compound. The intensity of the spot can also provide a semi-quantitative estimation of the compound's concentration.

ParameterDescription
Stationary Phase Silica gel (SiO2) on a solid support.
Mobile Phase A mixture of polar and less polar solvents (e.g., n-butanol, acetic acid, and water).
Visualization Spraying with a ninhydrin solution and heating to produce a colored spot.

X-ray Crystallography for Absolute Configuration and Conformational Studies

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This powerful technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers within the molecule of this compound.

To perform an X-ray crystallography study, a single crystal of high quality is required. This crystal is grown by slowly evaporating the solvent from a saturated solution of the compound. Once a suitable crystal is obtained, it is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons in the crystal, producing a unique diffraction pattern of spots.

The intensities and positions of these diffracted spots are meticulously measured. This data is then used in a complex mathematical process, involving Fourier transforms, to calculate an electron density map of the crystal. From this map, the positions of the individual atoms in the molecule can be determined with high precision.

For this compound, which possesses a chiral center at the carbon atom bearing the aminomethyl group, X-ray crystallography can unambiguously determine its absolute configuration as either (R) or (S). This is achieved through the analysis of anomalous dispersion effects, which requires the use of X-ray radiation with a wavelength near an absorption edge of one of the atoms in the crystal.

Furthermore, X-ray crystallography provides detailed insights into the conformational preferences of the molecule in the solid state. This includes the torsion angles that define the spatial arrangement of the atoms and functional groups. Such information is invaluable for understanding the molecule's shape and how it might interact with other molecules, such as biological receptors. The solid-state structure often reveals intramolecular and intermolecular hydrogen bonding networks, which play a significant role in stabilizing the crystal lattice.

ParameterDescription
Requirement High-quality single crystal.
Process Irradiation with a monochromatic X-ray beam and measurement of the diffraction pattern.
Outcome Determination of the three-dimensional atomic structure, including bond lengths, bond angles, absolute configuration, and conformational details.

Emerging Research Frontiers and Future Directions for 2 Aminomethyl Pentanoic Acid

The landscape of chemical research is in a constant state of evolution, driven by the pursuit of enhanced efficiency, novel functionalities, and deeper mechanistic understanding. For the γ-amino acid, 2-(Aminomethyl)pentanoic acid, several key research frontiers are poised to define its future development and application. These areas range from the foundational chemistry of its synthesis to its sophisticated use in complex biological systems and advanced materials. This article explores the emerging research and future directions centered exclusively on this compound.

Q & A

Q. Q1: What are the key synthetic pathways for 2-(Aminomethyl)pentanoic acid, and how can reaction conditions be optimized?

A:

  • Stepwise synthesis : Start with a protected pentanoic acid backbone (e.g., tert-butyl ester) and introduce the aminomethyl group via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride .
  • Optimization : Adjust pH to 6–7 to favor amine protonation, and use polar aprotic solvents (e.g., DMF) to stabilize intermediates. Monitor reaction progress via TLC (silica gel, ninhydrin stain) .
  • Purification : Employ column chromatography (C18 reverse-phase) or recrystallization in ethanol/water mixtures to isolate the product. Validate purity via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Q. Q2: How can researchers characterize the physicochemical properties of this compound?

A:

  • pKa determination : Use potentiometric titration in aqueous buffer systems (pH 2–12) to identify ionization states. Compare with computational predictions (e.g., ACD/Labs or MarvinSketch) .
  • LogD assessment : Measure partition coefficients (octanol/water) at pH 5.5 and 7.4 using shake-flask methods. Validate via LC-MS retention time correlation .
  • Spectroscopic analysis : Confirm structure via ¹H/¹³C NMR (D₂O or DMSO-d₆) and FTIR (amine N–H stretch at ~3300 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .

Q. Q3: What safety protocols are critical when handling this compound in the lab?

A:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Hazard mitigation : Store in airtight containers at 4°C to prevent oxidation. Neutralize spills with 5% acetic acid before disposal .
  • GHS compliance : Classify as Skin Irritant (Category 2) and Eye Irritant (Category 2A). Label containers with "Warning" signal words and hazard codes H315/H319 .

Advanced Research Questions

Q. Q4: How can enantiomeric purity of this compound be assessed, and what chiral resolution methods are effective?

A:

  • Chiral HPLC : Use a Chiralpak IA-3 column with hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Compare retention times with racemic standards .
  • Circular dichroism (CD) : Analyze aqueous solutions (0.1 mg/mL) at 190–250 nm to detect optical activity. Cross-reference with X-ray crystallography data for absolute configuration .
  • Enzymatic resolution : Employ acylase I to selectively hydrolyze one enantiomer from an N-acetylated derivative. Monitor via polarimetry .

Q. Q5: How should researchers address contradictory data in reported pKa or LogD values for this compound?

A:

  • Method validation : Replicate experiments using standardized buffers (e.g., IUPAC-recommended phosphate/borate systems) to eliminate buffer-specific artifacts .
  • Computational cross-check : Compare experimental results with DFT calculations (e.g., Gaussian09/B3LYP/6-31G*) to identify outliers caused by solvent effects .

Q. Q6: What strategies optimize the stability of this compound in aqueous solutions for long-term biochemical assays?

A:

  • pH control : Store solutions at pH 4–5 (near the isoelectric point) to minimize zwitterionic degradation. Use citrate buffers for pH stability .
  • Antioxidants : Add 0.01% EDTA or 1 mM ascorbic acid to chelate metal ions and prevent radical-mediated oxidation .
  • Lyophilization : Freeze-dry aliquots under vacuum and reconstitute in degassed Milli-Q water before use. Confirm stability via LC-MS over 30 days .

Q. Q7: How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes or receptors)?

A:

  • Docking simulations : Use AutoDock Vina with the compound’s 3D structure (optimized via MMFF94 forcefield) and target PDB files (e.g., 1XYZ for GABA receptors). Prioritize binding poses with ΔG < -6 kcal/mol .
  • MD simulations : Run 100 ns trajectories in GROMACS with CHARMM36 forcefield to assess conformational stability. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR modeling : Train models on analogs with known bioactivity data (e.g., IC₅₀ values) using MOE descriptors (logP, polar surface area) .

Methodological Considerations

Q. Q8: What analytical techniques resolve structural ambiguities in derivatives of this compound?

A:

  • 2D NMR : Perform HSQC and HMBC to assign quaternary carbons and confirm connectivity between the aminomethyl and pentanoic acid groups .
  • X-ray crystallography : Grow single crystals in ethanol/water (1:1) at 4°C. Solve structure using SHELX and validate via R-factor (<0.05) .
  • High-res MS : Use ESI-TOF to confirm molecular formula (C₆H₁₃NO₂) with <2 ppm error. Fragment ions (e.g., m/z 116 for [M – COOH]⁺) corroborate the backbone .

Q. Q9: How can researchers design robust dose-response experiments using this compound in cellular models?

A:

  • Range-finding assays : Test 0.1–10 mM in HEK293 or SH-SY5Y cells via MTT assay. Use Hill slopes to estimate EC₅₀/IC₅₀ .
  • Negative controls : Include DMSO vehicle (≤0.1%) and a structurally unrelated analog (e.g., 4-aminobutyric acid) to isolate target-specific effects .
  • Data normalization : Express results as % viability relative to untreated cells. Apply nonlinear regression (GraphPad Prism) for curve fitting .

Data Interpretation Challenges

Q. Q10: How should conflicting bioactivity results (e.g., agonist vs. antagonist effects) be resolved in studies involving this compound?

A:

  • Assay validation : Confirm target specificity using knockout cell lines or competitive binding assays with known ligands (e.g., gabazine for GABA receptors) .
  • Buffer composition : Test phosphate vs. HEPES buffers to rule out ion-specific interference (e.g., Ca²⁺ chelation affecting receptor activation) .
  • Replicate studies : Collaborate with independent labs to reproduce results. Publish raw datasets in repositories like Zenodo for transparency .

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